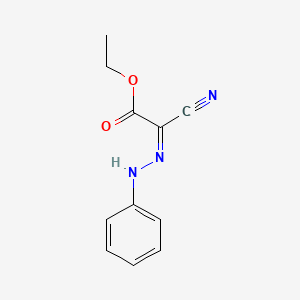

(Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate)

Description

(Z)-(Ethyl cyano(2-phenylhydrazin-1-ylidene)formate) is an organic compound characterized by a unique combination of functional groups, including a cyano group, an ethyl ester, and a phenylhydrazine moiety. The compound’s synthesis likely involves condensation reactions, such as Knoevenagel or Claisen-Schmidt methodologies, which are commonly employed for analogous hydrazine derivatives and chalcones .

Properties

CAS No. |

5335-36-4 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10- |

InChI Key |

NVOMLTILICGMJT-UVTDQMKNSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenylhydrazinylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) is a complex organic molecule with notable applications in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, supported by case studies and data tables.

Chemistry

Building Block for Synthesis

- The compound serves as a crucial precursor in organic synthesis, enabling the formation of diverse chemical structures through various reaction pathways. Its unique functional groups allow for the exploration of new reaction mechanisms and methodologies.

Reactivity and Versatility

- The presence of the cyano and hydrazine groups enhances its reactivity in nucleophilic addition reactions, making it useful for synthesizing other bioactive compounds.

Biology

Bioactive Properties

- Research indicates that (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) may exhibit properties such as enzyme inhibition or receptor modulation, which are essential for drug development. Its potential as an antimicrobial agent has been highlighted in various studies.

Antimicrobial Activity

- Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, making them candidates for further development into pharmaceuticals.

Medicine

Therapeutic Potential

- The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and inflammation. Its ability to interact with biological targets could lead to the development of novel drugs.

Case Studies

- Anti-Cancer Efficacy

- A study demonstrated that derivatives of (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) significantly inhibited the proliferation of cancer cell lines, suggesting its potential as an anti-cancer agent.

- In Vivo Studies

- In vivo experiments using animal models showed that treatment with this compound led to a reduction in tumor size and increased apoptosis markers in cancerous tissues.

Mechanism of Action

The mechanism by which (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs

2.1.1 Ethyl (2Z)-2-Chloro-2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetate

- Structure: Differs by a chloro substituent and a 4-fluorophenyl group instead of the cyano and phenyl groups in the target compound.

Physicochemical Properties :

Property Value Molecular Formula C₁₀H₁₀ClFN₂O₂ Molecular Weight 260.65 g/mol Key Functional Groups Chloro, fluorophenyl, ethyl ester - Synthesis : Likely prepared via condensation of 4-fluorophenylhydrazine with a β-keto ester intermediate.

- Biological Relevance : Fluorinated aromatic rings often enhance metabolic stability and binding affinity in drug candidates, while chloro groups may influence reactivity .

2.1.2 Chalcone Derivatives with Cyano Substituents

- Structure: Example: Chalcone 8 (α-cyano-substituted chalcone from ).

- Physicochemical Properties: Property Value Molecular Formula Varies (e.g., C₁₈H₁₅NO₃) Key Functional Groups Cyano, trimethoxybenzene, ethyl ester

- Synthesis: Base-promoted Knoevenagel condensation of β-ketonitriles with aldehydes .

- Biological Activity: Demonstrates antiproliferative effects against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values in the micromolar range.

2.1.3 Ethyl Cyano Pyridone

- Structure: 3-Cyano-4-methyl-6-hydroxy-n-ethyl-2-pyridone ().

- Physicochemical Properties: Property Value Molecular Formula C₉H₁₀N₂O₂ Molecular Weight 178.19 g/mol Key Functional Groups Cyano, pyridone, ethyl ester

- Applications : Used in agrochemical or pharmaceutical intermediates. The pyridone ring confers rigidity and hydrogen-bonding capacity .

Biological Activity

(Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis typically involves the cyclocondensation of hydrazines with appropriate carbonyl compounds, leading to derivatives that exhibit diverse biological activities. The synthesis process is crucial for optimizing yield and purity, which in turn influences biological evaluation outcomes.

1. Anticancer Activity

Research has indicated that derivatives of hydrazine, including (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate), demonstrate significant anticancer properties. A study evaluated the sodium salt of a structurally similar compound against Ehrlich ascites carcinoma (EAC) cells, revealing:

- Mechanism : The compound induced apoptosis through the activation of caspase-3 and reduced levels of osteopontin.

- Results : Significant reduction in EAC cell volume and count was observed, indicating strong chemopreventive and chemotherapeutic effects .

2. Antimicrobial Activity

The antimicrobial potential of hydrazine derivatives has been widely studied. For instance, compounds similar to (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) were tested against various bacterial strains:

| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 μg/mL |

| Compound B | Escherichia coli | 100 μg/mL |

| Compound C | Candida albicans | 25 μg/mL |

These results indicate that certain derivatives possess comparable or superior activity against key pathogens .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research has shown that compounds with similar structures exhibit significant antioxidant activities, which can be attributed to their ability to scavenge free radicals effectively. For example:

- Study Findings : Compounds were shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Case Study on Anticancer Effects :

- Case Study on Antimicrobial Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.